N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide
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Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.11266422 g/mol and the complexity rating of the compound is 829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (bsthq) have been reported to show antibacterial activity against both gram-positive and gram-negative pathogens .
Mode of Action
It is known that benzenesulfonyl derivatives can interact with bacterial cells, leading to their death . The specific interactions between the compound and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
It is known that similar compounds have bactericidal activity, indicating that they can kill bacteria rather than merely inhibiting their growth .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to the generation of these species in bacterial cells . This interaction is crucial as it can disrupt the membrane architecture of bacteria, thereby exhibiting antibacterial properties. Additionally, the compound’s interaction with enzymes involved in oxidative stress response highlights its potential in modulating biochemical pathways related to cellular defense mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase the production of ROS in bacterial strains, leading to oxidative stress and subsequent cell death . This effect on ROS production indicates its potential in targeting bacterial infections. Moreover, the compound’s impact on gene expression related to oxidative stress response further underscores its role in modulating cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to bind to bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the compound’s ability to inhibit enzymes involved in oxidative stress response highlights its potential as an antibacterial agent. The changes in gene expression observed in treated cells further elucidate the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged exposure in in vitro and in vivo studies . Over time, the compound’s effects on cellular function, such as increased ROS production and oxidative stress, become more pronounced, indicating its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. The threshold effects observed in these studies indicate the need for careful consideration of dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to oxidative stress response, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate these pathways underscores its potential in influencing cellular metabolism and biochemical reactions. Additionally, its interaction with enzymes involved in ROS production highlights its role in regulating oxidative stress and cellular defense mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. This distribution pattern is essential for the compound’s activity and function, as it determines its accessibility to target biomolecules and cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action. This subcellular distribution is critical for the compound’s ability to interact with target biomolecules and modulate cellular processes effectively.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-10-13-22(30-2)23(15-17)31(26,27)24-19-11-12-21-18(16-19)7-6-14-25(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYXBDNFJWOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.